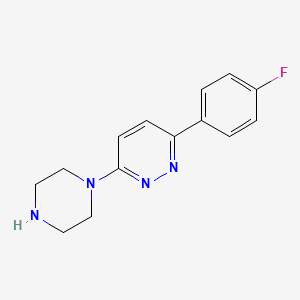

3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCHPBXBRKHRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorophenyl 6 Piperazin 1 Ylpyridazine and Analogues

General Synthetic Routes to Substituted Pyridazines

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. nih.gov Its synthesis can be achieved through several established routes, often involving condensation reactions of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648).

One of the most common methods for constructing the pyridazine core is the reaction of γ-ketoacids or γ-diketones with hydrazine hydrate. This approach allows for the formation of dihydropyridazinones, which can be subsequently aromatized or further functionalized. For instance, the condensation of 4-acetyl-5,6-diphenyl-2,3-dihydropyridzin-3-one with dimethylformamide dimethylacetal (DMFDMA) yields an enaminone intermediate that can be converted into various substituted pyridazines. tandfonline.comtandfonline.com Other strategies include hetero-Diels-Alder cycloaddition reactions, which have been used to create pyridopyridazine (B8481360) systems. mdpi.com The versatility of these methods allows for the introduction of a wide array of substituents onto the pyridazine ring, which is a critical step before the incorporation of the piperazine (B1678402) and fluorophenyl groups. tandfonline.comresearchgate.net

Microwave-assisted synthesis has also emerged as a convenient one-pot method for generating novel functionalized pyridazine derivatives. researchgate.net These general routes provide access to key intermediates, such as 3,6-dichloropyridazine (B152260), which are frequently used as precursors for further functionalization.

Strategies for Piperazinyl-Pyridazine Construction

The introduction of a piperazine moiety onto the pyridazine scaffold is a key step in the synthesis of the title compound and its analogues. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The high reactivity of halopyridazines, particularly 3-chloropyridazines or 3,6-dichloropyridazine, makes them excellent substrates for this transformation.

A common and direct approach involves the reaction of 3,6-dichloropyridazine with an appropriately substituted piperazine. For example, the synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine is accomplished by reacting 3,6-dichloropyridazine with 1-(2-fluorophenyl)piperazine (B89578) in refluxing ethanol (B145695). nih.gov Similarly, reacting 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) yields the corresponding 3-chloro-6-piperazinylpyridazine derivative. nih.govresearchgate.net This reaction is generally robust and can be performed in a one-pot procedure. nih.gov

The reaction conditions for this SNAr step can be varied, with some syntheses occurring at elevated temperatures under reflux nih.gov or via microwave irradiation to facilitate the reaction. nih.gov The remaining chloro-substituent on the pyridazine ring can then be subjected to further modifications or removed, depending on the desired final compound.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 3,6-Dichloropyridazine | 1-(2-Fluorophenyl)piperazine | 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | nih.gov |

| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | nih.gov |

| 3,6-Dichloropyridazine | (R,S), (R) or (S)-2-Methylpiperidine | 3-Chloro-6-(3-methylpiperazin-1-yl)pyridazine | nih.gov |

| 3,6-Dichloropyridazine | 1-(2-Pyridyl)piperazine | 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | researchgate.net |

Incorporation of Fluorinated Aromatic Moieties

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. urfu.ruresearchgate.netresearchgate.netmdpi.com The presence of a fluorine atom can significantly influence a molecule's biological activity. urfu.runih.gov

In the context of synthesizing 3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine, the fluorinated moiety is typically introduced using one of two main strategies:

Using a pre-fluorinated building block: This is the most common approach, where a commercially available or pre-synthesized fluorinated starting material is used. For the synthesis of analogues, this often involves using a fluorophenyl-substituted piperazine, such as 1-(2-fluorophenyl)piperazine nih.gov or 1-(4-fluorophenyl)piperazine. This piperazine derivative is then reacted with a halopyridazine intermediate as described in section 2.2.

Late-stage fluorination: While less common for this specific scaffold, direct fluorination methods exist for aromatic and heterocyclic rings. researchgate.net These methods, however, can suffer from issues with regioselectivity and harsh reaction conditions.

The synthesis of analogues often relies on the availability of various substituted fluorinated building blocks. For instance, the synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, a related diaryl piperazine, starts from diethanolamine (B148213) and p-anisidine, demonstrating how complex piperazine intermediates can be constructed. core.ac.uk The key step for incorporating the (4-Fluorophenyl) group onto the pyridazine ring would likely involve a Suzuki or Stille coupling reaction with a halopyridazine precursor, or by constructing the pyridazine ring from a precursor already containing the 4-fluorophenyl group.

Derivatization Approaches for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the this compound scaffold, derivatization can be carried out at several positions to probe the chemical space and identify key structural features for activity.

Modifications on the Pyridazine Ring: The pyridazine ring itself can be a target for modification. If a 3-chloro-6-piperazinylpyridazine intermediate is used, the chloro group can be hydrolyzed to a pyridazinone. nih.gov This pyridazinone can then be further derivatized. For example, the pyridazinone nitrogen can be alkylated with reagents like ethyl bromoacetate, and the resulting ester can be converted to a hydrazide. This acetohydrazide intermediate can then be condensed with various benzaldehydes to produce a library of benzalhydrazone derivatives for SAR studies. nih.gov

Modifications on the Piperazine Ring: The piperazine ring offers another site for derivatization. The second nitrogen atom of the piperazine can be functionalized with a variety of substituents. SAR studies on related series have explored the replacement of the N-aryl group with aryl/heteroarylsulfonyl groups. nih.gov For instance, piperazinyl-pyridazine intermediates can be reacted with different sulfonyl chlorides, such as 2-chlorobenzenesulfonyl chloride, to generate a range of sulfonamide analogues. nih.gov Other studies have introduced substituents like methyl or ethyl groups onto the piperazine ring itself. acs.org

Modifications on the Phenyl Ring: The fluorophenyl ring can be modified to explore the impact of substituent patterns on activity. Analogues can be synthesized using different halogenated, alkylated, or methoxy-substituted phenylpiperazines. researchgate.net For example, compounds containing methoxy (B1213986) groups on the phenyl ring have been found to exhibit higher cytotoxic effects in some studies. researchgate.net The position of the fluorine atom can also be varied (e.g., 2-fluoro, 3-fluoro, or 4-fluoro) to fine-tune electronic and steric properties.

| Parent Scaffold | Derivatization Site | Reagents/Reaction Type | Resulting Derivatives | Reference |

| 3-Chloro-6-piperazinylpyridazine | C-3 Chloro group | Hydrolysis (glacial acetic acid) | 6-Piperazinyl-3(2H)-pyridazinone | nih.gov |

| 6-Piperazinyl-3(2H)-pyridazinone | N-2 of Pyridazinone | Alkylation (ethyl bromoacetate), Hydrazinolysis | Acetohydrazide intermediates | nih.gov |

| Acetohydrazide derivative | Terminal hydrazide | Condensation | Benzalhydrazone library | nih.gov |

| 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine | N-4 of Piperazine | Sulfonylation (e.g., 2-chlorobenzenesulfonyl chloride) | Aryl/heteroarylsulfonyl piperazines | nih.gov |

Mechanistic Insights into the Biological Actions of 3 4 Fluorophenyl 6 Piperazin 1 Ylpyridazine Analogues

Elucidation of Molecular Targets and Binding Interactions

The biological effects of 3-(4-fluorophenyl)-6-piperazin-1-ylpyridazine analogues are a direct consequence of their interaction with specific molecular targets. Molecular docking and structure-activity relationship (SAR) studies have been instrumental in elucidating these interactions at an atomic level.

For instance, in the context of Monoamine Oxidase B (MAO-B) inhibition, pyridazinone derivatives have been shown to engage in crucial binding interactions within the enzyme's active site. Molecular docking simulations of potent inhibitors have revealed stable pi-pi stacking interactions with key aromatic residues such as Tyr398 and Tyr326. researchgate.net These interactions are vital for anchoring the inhibitor within the binding pocket, contributing to its potent and selective inhibition.

Similarly, when targeting Stearoyl-CoA Desaturase (SCD1), the piperazinylpyridazine core is a key pharmacophoric element. The optimization of this scaffold has led to the discovery of potent inhibitors, suggesting that the precise arrangement of the pyridazine (B1198779), piperazine (B1678402), and substituted phenyl rings is critical for high-affinity binding to the enzyme. researchgate.net

In the case of Acetylcholinesterase (AChE), the pyridazine ring is a central feature for high inhibitory activity. acs.org SAR studies indicate that lipophilic substitutions on the pyridazine ring and the nature of the side chain attached to the piperazine (or a related cyclic amine) are determinant factors for potency and selectivity. acs.orgacs.org The interactions are complex, often involving the inhibitor bridging different sites within the enzyme's gorge.

The versatility of the pyridazine-piperazine scaffold allows for specific modifications that can tune its binding affinity and selectivity for a range of different enzymes, as detailed in the following sections.

Modulation of Enzyme Activities

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that has been implicated in various diseases, including cancer and fibrosis. nih.govnih.gov While a broad range of kinase inhibitors exist, some featuring heterocyclic cores, specific and potent inhibition of DDR1 by direct analogues of this compound is not extensively documented in the available literature. However, related heterocyclic structures, such as pyrazolo[3,4-d]pyrimidine and imidazo[1,2-a]pyrazine (B1224502) derivatives, have been developed as DDR1 inhibitors. nih.govnih.gov For example, a potent DDR1 inhibitor with an IC₅₀ value of 0.044 µM features a 4-amino-1H-pyrazolo[3,4-d]pyrimidine core. nih.gov Modeling studies of these compounds show that they typically bind to the kinase active site through hydrogen bonds with the hinge region residue Met704 and various other interactions. nih.gov This suggests that the pyridazine-piperazine scaffold could potentially be adapted to target the ATP-binding site of DDR1.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDE isoforms, such as PDE4 and PDE5, is a therapeutic strategy for conditions ranging from inflammatory diseases to erectile dysfunction. clevelandclinic.orgmedicalnewstoday.com

While pyridazine-containing compounds have been explored as PDE inhibitors, the direct evaluation of this compound analogues for PDE4 or PDE5 inhibition is not prominently featured in recent studies. Research into PDE5 inhibitors has led to the development of compounds with a pyrazolopyridopyridazine structure, which bears some resemblance to the pyridazine core. researchgate.net These compounds were designed based on the structures of known PDE5 inhibitors and have been evaluated in early clinical trials. researchgate.net The general mechanism for PDE5 inhibitors involves competitive binding to the active site, preventing the breakdown of cGMP. medchemexpress.com

Analogues based on the pyridazine scaffold have emerged as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B), an enzyme crucial for the metabolism of dopamine (B1211576) in the brain. researchgate.net This makes them promising candidates for neurodegenerative disorders.

A series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety were synthesized and evaluated for their MAO inhibitory activities. nih.gov Several of these compounds demonstrated high potency and selectivity for MAO-B over MAO-A. For example, one derivative featuring a meta-bromo substitution on a benzalhydrazone side chain was identified as the most potent MAO-B inhibitor with an IC₅₀ value of 0.013 µM. nih.gov Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAO-B, with Kᵢ values in the nanomolar range. nih.gov Another study on pyridazinobenzylpiperidine derivatives identified a compound, S5, as a potent MAO-B inhibitor with an IC₅₀ of 0.203 μM and a Kᵢ value of 0.155 µM. researchgate.net

| Compound | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| T6 (meta-bromo derivative) | 0.013 | 0.0071 | 120.8 | nih.gov |

| T3 (para-chloro derivative) | 0.039 | 0.014 | 107.4 | nih.gov |

| S5 (3-Cl derivative) | 0.203 | 0.155 | 19.04 | researchgate.net |

| S16 (2-CN derivative) | 0.979 | 0.721 | >10.21 | researchgate.net |

Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids. researchgate.net Inhibition of SCD1 is a therapeutic target for metabolic diseases. A series of piperazinylpyridazine-based compounds have been discovered as highly potent and selective SCD1 inhibitors. researchgate.net

Through optimization of an initial high-throughput screening hit, a particularly active compound, designated as compound 49 (XEN103), was identified. This compound contains the core piperazin-1-ylpyridazine structure. It demonstrated significant potency in vitro with an IC₅₀ of 14 nM against mouse SCD1 and 12 nM in a HepG2 cell-based assay. researchgate.net Furthermore, it showed efficacy in vivo with an ED₅₀ of 0.8 mg/kg. researchgate.net These findings underscore the importance of the piperazinylpyridazine scaffold for potent SCD1 inhibition. researchgate.netresearchgate.net

| Compound | Target | IC₅₀ (nM) | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| Compound 49 (XEN103) | Mouse SCD1 (in vitro) | 14 | 0.8 | researchgate.net |

| HepG2 cells (in vitro) | 12 |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The pyridazine nucleus has been identified as a key structural element for potent AChE inhibition. acs.org Extensive structure-activity relationship (SAR) studies have been conducted on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives. acs.orgnih.gov

These studies revealed several key insights:

Introducing a lipophilic group at the C-5 position of the pyridazine ring enhances both inhibitory activity and selectivity for AChE over Butyrylcholinesterase (BuChE). acs.org

Modifications to the C-6 phenyl group are generally well-tolerated. acs.org

The benzylpiperidine ethylamine (B1201723) side chain is critical, as its replacement is often detrimental to activity. acs.org

One of the most potent compounds identified from these studies was an indenopyridazine derivative (4g), which exhibited an IC₅₀ of 10 nM against electric eel AChE. nih.gov Another analogue, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c), showed an IC₅₀ of 21 nM and was found to be 100 times more selective for human AChE than the reference drug tacrine. nih.gov

| Compound | AChE IC₅₀ (nM) (Electric Eel) | Selectivity (hBuChE/hAChE ratio) | Reference |

|---|---|---|---|

| Compound 1 | 120 | - | acs.org |

| Indenopyridazine derivative (4g) | 10 | - | nih.gov |

| Compound 4c | 21 | 24 | nih.gov |

Receptor Agonism/Antagonism

The interaction of this compound analogues with various receptors is a key aspect of their biological activity. The arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of receptors, and its combination with the pyridazine nucleus allows for diverse pharmacological activities.

G protein-gated inwardly rectifying potassium (GIRK) channels are crucial regulators of neuronal excitability and cardiac rhythm. frontiersin.org They are activated by G protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibitory neurotransmission. frontiersin.org Abnormalities in GIRK channel function have been implicated in various disorders, including neuropathic pain and drug addiction. frontiersin.org

Despite the importance of these channels, the current scientific literature lacks direct evidence of modulation of GIRK channels by this compound or its close analogues. While other pharmacologically active compounds are known to interact with GIRK channels, this specific class of pyridazine derivatives remains uncharacterized in this regard. nih.gov Future research is required to determine if these compounds have any agonist or antagonist activity at GIRK channels, which would represent a novel area of their pharmacology.

A significant body of research has focused on the interaction of arylpiperazine derivatives with sigma receptors, which are unique intracellular chaperone proteins classified into two main subtypes, σ1 and σ2. nih.govsigmaaldrich.com Analogues of this compound, particularly those containing the 1-phenylpiperazine (B188723) moiety, have shown high affinity for these receptors. nih.gov

Structure-activity relationship (SAR) studies have elucidated key features for sigma receptor binding. The piperazine ring is considered a crucial structural element for affinity. unict.it For σ1 receptor ligands, a common pharmacophore model includes a central amine site flanked by two hydrophobic domains. nih.govacs.org Phenylpiperazine and related analogues often bind with high affinity, with Ki values in the low nanomolar range. nih.gov For instance, certain N,N'-disubstituted piperazine compounds exhibit subnanomolar affinity for the σ1 site and high affinity (Ki = 4.9 nM) for the σ2 site. nih.gov

The substitution pattern on the phenyl ring and the nature of the linker group significantly influence both affinity and selectivity. Studies on piperidine (B6355638)/piperazine-based compounds have identified molecules with high affinity for the σ1 receptor (Ki value of 3.2 nM), comparable to the reference ligand haloperidol. nih.gov Interestingly, the replacement of a piperidine ring with a piperazine can dramatically shift affinity between receptor subtypes, underscoring the sensitivity of the receptor's binding pocket to the ligand's structure. nih.gov The 4-fluorophenyl substitution, present in the parent compound, has been shown in some series to result in a lower affinity for the σ1 receptor compared to other substitutions. nih.gov

Below is a data table summarizing the binding affinities of representative piperazine-based compounds for sigma receptors.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2 | 113 | 35.3 |

| Compound 2 (analogue of 1) | 24 | >1200 | >50 |

| Compound 5 (4-fluorophenyl substituted derivative) | 434 | 1045 | 2.4 |

| (o-nitrophenethyl)piperazine 9 | 14.7 | 4.9 | 0.33 |

| (m-nitrophenethyl)piperazine 10 | 0.8 | 15.6 | 19.5 |

Data sourced from multiple studies. nih.govnih.gov

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing molecular patterns associated with pathogens and cellular damage to initiate inflammatory responses. nih.govnih.gov Dysregulation of TLR signaling is linked to a variety of inflammatory diseases. nih.gov The modulation of TLR pathways by small molecules is an area of intense therapeutic interest.

However, similar to GIRK channels, there is currently a lack of published research specifically investigating the effects of this compound analogues on TLR signaling pathways. While various heterocyclic compounds have been identified as TLR modulators, the activity of this particular chemical scaffold has not been reported. Therefore, whether these compounds can act as agonists or antagonists of TLRs remains an open question for future studies.

Mechanisms Related to Protein Aggregation Inhibition (e.g., Amyloid Fibril Formation)

The aggregation of proteins into amyloid fibrils is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the accumulation of amyloid-beta (Aβ) peptides. frontiersin.orgresearchgate.net The inhibition of this aggregation process is a major therapeutic strategy. researchgate.netfrontiersin.org

Recent studies have highlighted the potential of molecules containing piperazine moieties to act as inhibitors of Aβ aggregation. For example, hybrids of benzofuran (B130515) and piperazine have been identified as potential amyloid-beta inhibitors. researchgate.net Furthermore, a library of piperine (B192125) derivatives, which are small molecules, were developed and evaluated as inhibitors of Aβ42 aggregation. uwaterloo.ca Structure-activity relationship studies identified several lead compounds that demonstrated significant inhibition of fibril formation. uwaterloo.ca

The proposed mechanism for these inhibitors involves direct interaction with the Aβ peptide. Computational modeling suggests that these compounds may stabilize the Aβ pentamer assembly by interacting at the amyloidogenic interface, thereby preventing further self-assembly and aggregation into larger fibrils. uwaterloo.ca While these findings are for piperazine-containing structures that differ from the pyridazine series, they provide a strong rationale for investigating this compound analogues for similar anti-aggregation properties. The combination of the piperazine core with the specific electronic and structural features of the fluorophenyl and pyridazine rings could offer a unique profile for interfering with the complex process of amyloid fibril formation.

Investigation of Downstream Cellular Pathways

The interaction of this compound analogues with their primary targets, particularly sigma receptors, can trigger a cascade of downstream cellular events. The σ1 receptor, functioning as a ligand-operated chaperone protein, is strategically located at the endoplasmic reticulum (ER)-mitochondrion interface and modulates a wide array of cellular functions. mdpi.comnih.gov

Activation or antagonism of the σ1 receptor by ligands can influence intracellular calcium signaling, a fundamental process in cellular communication. nih.gov Sigma receptors have been shown to regulate agonist-stimulated phosphoinositide turnover and modulate NMDA-type glutamate (B1630785) receptor electrophysiology. sigmaaldrich.com These actions can have profound effects on neuronal plasticity, excitability, and survival.

Furthermore, sigma receptor ligands can modulate the release of various neurotransmitters. The σ1 receptor is known to regulate dopaminergic, cholinergic, serotonergic, and noradrenergic systems. nih.gov This neuromodulatory role is consistent with behavioral studies of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands, which have been shown to affect cocaine-induced hyperactivity in animal models, pointing to an influence on the downstream dopaminergic pathways. nih.gov The specific downstream consequences, whether agonistic or antagonistic, depend on the intrinsic activity of the specific ligand at the sigma receptor. mdpi.com Given the high affinity of many phenylpiperazine derivatives for sigma receptors, it is plausible that the biological effects of this compound analogues are mediated, at least in part, through these critical intracellular signaling pathways.

Advanced Preclinical Research Methodologies and Models

In Vivo Animal Models for Efficacy and Mechanistic Studies

Considerations for External Validity and Species Differences in Preclinical Research

The external validity of preclinical research is a critical factor in the translation of initial findings to clinical applications. For compounds like 3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine, ensuring that results from animal models are applicable to humans is a significant hurdle. Species differences in pharmacokinetics (PK) and pharmacodynamics (PD) are major considerations in this process.

One of the primary challenges lies in the metabolic pathways, which can vary substantially between species. For instance, a study on a series of structurally related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines noted moderate species differences in their activity as M4 muscarinic acetylcholine (B1216132) receptor antagonists. While this does not directly describe this compound, it highlights the potential for interspecies variability within this chemical class. Such differences can arise from variations in the expression and activity of metabolic enzymes, such as cytochrome P450 isoforms.

Another key aspect is the difference in target receptor pharmacology. The binding affinity, selectivity, and downstream signaling of this compound at its intended biological target may differ between preclinical animal models and humans due to subtle variations in receptor structure and function.

To enhance the external validity of preclinical studies involving this compound, researchers often employ a multi-species approach. By comparing the pharmacokinetic and pharmacodynamic profiles in several animal models (e.g., rodents and non-rodents), a more comprehensive understanding of its potential human pharmacology can be developed. Allometric scaling, a mathematical technique that relates physiological and pharmacological parameters across species based on body weight, is a common tool used to predict human pharmacokinetics from preclinical data.

Table 1: Key Considerations for External Validity in Preclinical Research of this compound

| Factor | Description | Mitigation Strategies |

| Metabolic Differences | Variations in drug-metabolizing enzymes (e.g., CYPs) leading to different rates and pathways of metabolism. | In vitro metabolism studies using human and animal liver microsomes; multi-species in vivo pharmacokinetic studies. |

| Target Receptor Variability | Differences in the amino acid sequence and structure of the target protein across species, affecting binding and efficacy. | Comparative in vitro binding and functional assays using human and animal-derived receptors; use of humanized animal models. |

| Plasma Protein Binding | Variations in the extent of binding to plasma proteins, which can influence the free drug concentration and distribution. | Measurement of plasma protein binding in human and relevant animal species' plasma. |

| Transporter Activity | Species-specific differences in the expression and function of drug transporters affecting absorption, distribution, and excretion. | In vitro transporter assays using cell lines expressing human and animal transporters. |

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the molecular interactions that govern the activity of compounds like this compound. These techniques aid in the rational design and optimization of new drug candidates.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can elucidate its binding mode within the active site of its target protein. This information is crucial for understanding the structural basis of its activity and for designing analogs with improved potency and selectivity. The process involves generating a three-dimensional model of the target protein and then computationally placing the ligand into the binding site in various conformations to identify the most energetically favorable pose.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of this compound to its target. Furthermore, MD simulations can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the receptor.

Ligand-Based and Structure-Based Drug Design Principles

The design of novel analogs of this compound can be guided by two main computational drug design principles: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features and properties of a set of active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential ligands or to guide the modification of existing ones, such as this compound, to enhance their activity.

Structure-based drug design (SBDD) , on the other hand, is utilized when the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. With the knowledge of the target's binding site architecture, medicinal chemists can rationally design ligands that fit snugly into the pocket and make specific, favorable interactions with the protein's amino acid residues. Molecular docking and MD simulations are key components of SBDD. For this compound, SBDD could be used to identify modifications that would improve its binding affinity or selectivity for its target. For example, the fluorophenyl group could be modified to better occupy a hydrophobic pocket, or the piperazine (B1678402) ring could be functionalized to form additional hydrogen bonds.

The pyridazine (B1198779) ring itself possesses unique physicochemical properties that are advantageous in drug design. It has a high dipole moment, which can facilitate π-π stacking interactions, and its nitrogen atoms can act as hydrogen bond acceptors. These properties are critical considerations in both ligand-based and structure-based design approaches for derivatives of this compound.

Table 2: Computational Approaches in the Study of this compound

| Technique | Application | Information Gained |

| Molecular Docking | Predicting the binding pose of the compound within the target's active site. | Preferred orientation, key interacting residues, initial assessment of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Stability of binding, detailed interaction patterns, calculation of binding free energy. |

| Ligand-Based Drug Design | Developing pharmacophore models based on known active compounds. | Essential 3D arrangement of functional groups for activity, screening for new scaffolds. |

| Structure-Based Drug Design (SBDD) | Rational design of new analogs based on the 3D structure of the target. | Identification of modifications to improve potency, selectivity, and pharmacokinetic properties. |

Future Perspectives and Research Trajectories for 3 4 Fluorophenyl 6 Piperazin 1 Ylpyridazine

Identification of Novel Therapeutic Niches for Pyridazine-Based Compounds

The pyridazine (B1198779) core is a versatile heterocyclic structure found in a number of herbicides and several drugs. wikipedia.org Its unique physicochemical properties, including its capacity for hydrogen bonding and π-π stacking interactions, make it an attractive scaffold for drug design. nih.gov Researchers are actively exploring the diverse pharmacological potential of pyridazine analogs in a variety of disease areas. nih.gov

One of the most promising areas of investigation is oncology. A significant number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties, targeting a range of biological processes involved in cancer development and progression. nih.gov These include inhibitors of key enzymes like glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing protein (BRD). nih.gov The pyridazine moiety often serves as a central framework in these agents, demonstrating its potential in the rational design of new anticancer drugs. nih.govdrugbank.com Certain pyridazine derivatives have also shown potent activity against vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. nih.gov

Beyond cancer, pyridazine-based compounds are being investigated for their potential in treating neurodegenerative diseases, inflammatory conditions, and infectious diseases. nih.govmdpi.comscirp.org For instance, novel pyridazinone derivatives have been developed as selective monoamine oxidase B (MAO-B) inhibitors, which could be beneficial in the treatment of Parkinson's disease. mdpi.com Additionally, the anti-inflammatory properties of pyridazine derivatives are well-documented, with some compounds exhibiting dual inhibition of COX-1 and COX-2 enzymes. nih.govrsc.org The antiviral activity of pyridazine derivatives is also an area of active research, with some compounds showing effects against hepatitis A virus (HAV). researchgate.net

| Therapeutic Area | Potential Molecular Targets | Examples of Investigated Activities |

| Oncology | GLS1, TRK, BRD, VEGFR | Inhibition of tumor metabolism, cell signaling, and angiogenesis. nih.govnih.gov |

| Neurodegenerative Diseases | MAO-B | Potential for treating Parkinson's disease. mdpi.com |

| Inflammation | COX-1, COX-2 | Dual inhibition for anti-inflammatory effects. rsc.org |

| Infectious Diseases | Viral replication machinery | Antiviral activity against viruses like HAV. researchgate.net |

Exploration of Polypharmacology and Multi-Target Directed Ligand Design

The traditional "one drug, one target" paradigm is increasingly being replaced by a more holistic approach that recognizes the multifactorial nature of many diseases. Polypharmacology, where a single molecule interacts with multiple targets, is now a key strategy in drug discovery. scite.ai The design of multi-target-directed ligands (MTDLs) aims to create compounds that can simultaneously modulate several key pathways involved in a disease, potentially leading to enhanced efficacy and a better side-effect profile. nih.gov

The structure of 3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine, with its distinct chemical motifs, provides a versatile template for the design of MTDLs. By modifying different parts of the molecule, researchers can fine-tune its binding affinity for various biological targets. This approach is particularly relevant for complex disorders like neurodegenerative diseases and cancer, where multiple pathological processes are at play. nih.gov

For example, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also possessing anti-inflammatory properties. nih.gov Similarly, in cancer, an MTDL could target both a specific protein kinase and a component of the cell cycle machinery. The development of such compounds relies on a combination of computational modeling, synthetic chemistry, and biological evaluation to optimize their multi-target activity.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

To improve the therapeutic effectiveness of pyridazine-based compounds in preclinical studies, researchers are exploring advanced drug delivery systems. georgiasouthern.edu These systems are designed to enhance a compound's solubility, stability, and pharmacokinetic profile, ensuring that it reaches its intended target in the body at an effective concentration. georgiasouthern.edu

One promising approach is the use of nanoparticle-based carriers, such as polymeric micelles. georgiasouthern.edu These tiny particles can encapsulate the drug, protecting it from degradation and allowing for controlled release. georgiasouthern.edu Furthermore, the surface of these nanoparticles can be modified to target specific cells or tissues, thereby increasing the drug's efficacy while minimizing off-target effects. georgiasouthern.edu Research has been conducted on pH-responsive micellar nanoparticles for the delivery of novel pyridazine antivirals, designed to release the drug in the acidic microenvironments within infected cells. georgiasouthern.edu

Integration of Omics Technologies in Preclinical Discovery

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, is transforming preclinical drug discovery. nih.gov These high-throughput technologies provide a comprehensive view of the molecular changes that occur in a biological system in response to a drug. For a compound like this compound, omics technologies can offer deep insights into its mechanism of action, identify potential biomarkers for its efficacy, and help to predict potential toxicities early in the development process. nih.govresearchgate.net

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can build a detailed picture of the drug's effects on cellular pathways and networks. nih.gov This information is invaluable for optimizing lead compounds and for designing more informative preclinical and clinical studies.

Collaborative Research and Translational Opportunities

The journey of a promising compound from the laboratory to the clinic is a long and complex process that requires close collaboration between academia, the pharmaceutical industry, and regulatory bodies. Academic researchers often excel in early-stage discovery and elucidating novel biological mechanisms, while pharmaceutical companies provide the resources and expertise needed for large-scale preclinical and clinical development.

Public-private partnerships and consortia are becoming increasingly vital for bridging the gap between basic research and clinical application. nih.gov These collaborations facilitate the sharing of data, resources, and expertise, which can significantly accelerate the drug development timeline. nih.gov An innovative example is the use of collaborative virtual screening across multiple proprietary pharmaceutical company databases to rapidly expand on a hit compound and improve its properties. nih.gov The future development of this compound and other pyridazine-based compounds will likely be driven by such synergistic and translational research efforts.

Patent Landscape and Intellectual Property Analysis for 3 4 Fluorophenyl 6 Piperazin 1 Ylpyridazine and Pyridazine Derivatives

Overview of Patented Pyridazine (B1198779) Derivatives in Pharmaceutical Research

Pyridazine derivatives have been the subject of numerous patent applications, reflecting their potential to modulate a variety of biological targets. The versatility of the pyridazine scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of therapeutic applications.

Patented pyridazine derivatives have been investigated for their utility in a multitude of disease areas, including but not limited to:

Oncology: As inhibitors of various kinases and other signaling proteins involved in cancer cell proliferation and survival.

Inflammatory Diseases: Targeting enzymes and receptors that play a crucial role in the inflammatory cascade. google.comacs.orgnih.gov

Metabolic Disorders: Modulating enzymes involved in lipid metabolism and other metabolic pathways. googleapis.comgsartor.orgwipo.intrsc.orgresearchgate.net

Neurological Disorders: Acting on targets within the central nervous system to address conditions like pain, neurodegeneration, and psychiatric disorders. google.comacs.orgnih.govgoogle.com

Cardiovascular Diseases: Targeting enzymes and receptors implicated in cardiovascular health. googleapis.com

The core pyridazine structure is often substituted at various positions to optimize potency, selectivity, and pharmacokinetic properties. Common modifications include the introduction of aryl, heteroaryl, and piperazine (B1678402) moieties, as seen in the subject compound of this analysis.

Patent Filings Pertaining to 3-(4-Fluorophenyl)-6-piperazin-1-ylpyridazine and Closely Related Structures

While a specific patent explicitly disclosing "this compound" by name has not been prominently identified in broad searches, the intellectual property landscape is rich with patents covering structurally similar compounds. It is highly probable that this specific molecule falls within the scope of broader Markush claims in one or more patent applications.

Several key patent families from various pharmaceutical entities describe pyridazine derivatives with a substituted phenyl group at the 3-position and a piperazine ring at the 6-position. These patents often claim a genus of compounds where the phenyl ring can be substituted with a range of atoms, including fluorine, and the piperazine ring can be further functionalized.

For instance, patent applications focused on inhibitors of enzymes like autotaxin and stearoyl-CoA desaturase often feature a core structure that is highly analogous to this compound. googleapis.comgsartor.orgwipo.intrsc.orgresearchgate.netgoogle.com The claims in these patents are typically broad, encompassing numerous possible substitutions to protect a wide range of chemical space.

Analysis of Therapeutic Targets and Research Indications Covered by Patents

The patent literature reveals that pyridazine derivatives structurally related to this compound are being investigated for their inhibitory activity against several key therapeutic targets.

Table 1: Key Therapeutic Targets for Patented Pyridazine Derivatives

| Therapeutic Target | Associated Indications | Representative Patent Information |

| Autotaxin (ATX) | Fibrotic diseases (e.g., idiopathic pulmonary fibrosis), cancer, pain, and inflammatory conditions. google.comnih.govacs.orgnih.govmdpi.com | Patents disclose pyridazine derivatives as potent ATX inhibitors, aiming to modulate the production of lysophosphatidic acid (LPA). google.comnih.govacs.org |

| NOD-like receptor protein 3 (NLRP3) Inflammasome | Inflammatory diseases such as asthma, COPD, Parkinson's disease, and Alzheimer's disease. google.comacs.orgnih.govacs.orgnih.gov | Patent filings describe novel pyridazine compounds as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. google.comacs.orgnih.govacs.org |

| Stearoyl-CoA Desaturase (SCD) | Metabolic diseases including obesity, type 2 diabetes, and cardiovascular disease. googleapis.comgsartor.orgwipo.intrsc.orgresearchgate.net | A significant number of patents cover pyridazine derivatives, particularly those with a piperazine moiety, as inhibitors of SCD1, a critical enzyme in lipid metabolism. gsartor.orgrsc.orgresearchgate.net |

The research indications covered by these patents are a direct reflection of the biological roles of these targets. For example, the focus on autotaxin inhibitors is driven by the desire to treat fibrotic conditions and certain cancers where the ATX-LPA signaling pathway is dysregulated. google.comnih.govacs.org Similarly, the development of NLRP3 inhibitors aims to provide new therapeutic options for a wide range of inflammatory and neurodegenerative diseases. google.comacs.orgnih.govacs.org The pursuit of SCD inhibitors is aimed at addressing the growing global health challenge of metabolic disorders. googleapis.comgsartor.orgwipo.intrsc.orgresearchgate.net

Strategic Implications for Future Research and Development Initiatives

The existing patent landscape for pyridazine derivatives has several strategic implications for future research and development in this area.

Opportunity for Target-Specific Innovation: While broad patent claims exist, there is still room for innovation in developing pyridazine derivatives with improved selectivity for specific targets. For instance, designing compounds that are highly selective for one enzyme over another could lead to improved safety profiles and efficacy.

Focus on Novel Scaffolds: The crowded patent space around the core pyridazine-piperazine scaffold may necessitate the exploration of novel heterocyclic systems that can mimic the desired pharmacological properties while offering a clear path to new intellectual property.

Exploration of New Therapeutic Areas: While significant research has focused on oncology, inflammation, and metabolic disorders, there may be untapped potential for pyridazine derivatives in other therapeutic areas. Future R&D could explore their utility in areas such as infectious diseases or rare genetic disorders.

Combination Therapies: The development of pyridazine-based drugs could also be strategically aimed at their use in combination with existing therapies. This approach could lead to enhanced efficacy and overcome resistance mechanisms.

Q & A

Q. Basic

- NMR : Confirms regiochemistry (e.g., ¹H/¹³C NMR for aromatic proton assignments and piperazine coupling patterns).

- HPLC-MS : Assesses purity and identifies byproducts (e.g., residual Pd catalysts from coupling reactions).

- X-ray crystallography : Resolves absolute stereochemistry and packing interactions, though co-crystallization with targets may be required .

How can computational reaction path searches accelerate the development of novel pyridazine derivatives?

Advanced

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example:

- Reaction mechanism screening : Identify low-energy pathways for piperazine incorporation.

- Solvent effects : COSMO-RS simulations optimize solvent selection for yield improvement.

- High-throughput virtual screening : Prioritize derivatives with desired ADMET profiles before synthesis .

What methodologies elucidate the mechanism of action when target receptors are unknown?

Q. Advanced

- Phenotypic screening : Monitor cellular responses (e.g., apoptosis, cytokine release) to narrow down pathways.

- Chemical proteomics : Use photoaffinity probes or click chemistry to capture interacting proteins.

- CRISPR-Cas9 knockout screens : Identify genes whose loss abrogates compound activity .

How should researchers address solubility challenges in bioassays involving this compound?

Q. Basic

- Co-solvent systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).

- Salt formation : Improve aqueous solubility via hydrochloride or sulfate salts.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What statistical approaches are recommended for analyzing dose-response relationships in pyridazine derivative studies?

Q. Advanced

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Bootstrap resampling : Estimate confidence intervals for potency metrics.

- ANOVA with post-hoc tests : Compare efficacy across derivatives while controlling for false positives .

How do fluorinated substituents impact the pharmacokinetic profile of pyridazine derivatives?

Q. Basic

- Metabolic stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, extending half-life.

- Membrane permeability : Enhances passive diffusion via increased lipophilicity (logP optimization).

- PET imaging compatibility : ¹⁸F-labeled analogs enable in vivo tracking .

What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

Q. Advanced

- Preparative HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA).

- Countercurrent chromatography : Separates closely related analogs without solid-phase adsorption.

- Crystallization screening : Optimize solvent/anti-solvent pairs to enhance crystal yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.